molecular formula C20H14BrNO3 B5169873 2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide CAS No. 5844-25-7

2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide

Cat. No.: B5169873
CAS No.: 5844-25-7
M. Wt: 396.2 g/mol
InChI Key: NITSZQGAYWEOCT-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety, with a dibenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide typically involves the reaction of 4-bromophenol with dibenzofuran-3-ylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide

Properties

IUPAC Name

2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3/c21-13-5-8-15(9-6-13)24-12-20(23)22-14-7-10-17-16-3-1-2-4-18(16)25-19(17)11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITSZQGAYWEOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386780
Record name 2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-25-7
Record name 2-(4-bromophenoxy)-N-dibenzofuran-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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